Cas no 85081-24-9 ((2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-8-one)
![(2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-8-one structure](https://pt.kuujia.com/scimg/cas/85081-24-9x500.png)
85081-24-9 structure
Nome do Produto:(2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-8-one
(2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-8-one Propriedades químicas e físicas
Nomes e Identificadores
-
- (2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-8-one
- 2H,8H-benzo[1,2-b:3,4-b']dipyran-8-one, 2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-3,5-dihydroxy-, (2R,3R,10R)-
- cinchonain Ia
- 2H,8H-BENZO(1,2-B:3,4-B')DIPYRAN-8-ONE, 2,10-BIS(3,4-DIHYDROXYPHENYL)-3,4,9,10-TETRAHYDRO-3,5-DIHYDROXY-, (2R-(2.ALPHA.,3.ALPHA.,10.ALPHA.))-
- LMPK12020084
- CHEMBL251476
- 2H,8H-Benzo(1,2-b:3,4-b')dipyran-8-one, 2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-3,5-dihydroxy-, (2R-(2alpha,3alpha,10alpha))-
- Cinchonain 1a
- DTXSID00440220
- XAW49PG8E7
- DTXSID40331901
- UNII-XAW49PG8E7
- AKOS040762687
- cinchonain Ib
- SCHEMBL1769333
- CHEBI:3702
- DTXCID60391042
- (2R,3R,10R)-2,10-Bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-3,5-dihydroxy-2H,8H-benzo(1,2-b:3,4-b')dipyran-8-one
- (2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-f]chromen-8-one
- 85081-24-9
- (-)-Cinchonain IA
- Cinchona-1a\\, (-)-Chinchonain IA
- C24H20O9
-
- Inchi: InChI=1S/C24H20O9/c25-14-3-1-10(5-17(14)28)12-8-21(31)32-20-9-16(27)13-7-19(30)23(33-24(13)22(12)20)11-2-4-15(26)18(29)6-11/h1-6,9,12,19,23,25-30H,7-8H2/t12-,19-,23-/m1/s1
- Chave InChI: LKCOZWLUAKSRQM-UMAWSMADSA-N
- SMILES: c1cc(c(cc1[C@H]2CC(=O)Oc3c2c4c(c(c3)O)C[C@H]([C@H](O4)c5ccc(c(c5)O)O)O)O)O
Propriedades Computadas
- Massa Exacta: 452.11073221g/mol
- Massa monoisotópica: 452.11073221g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 6
- Contagem de aceitadores de ligações de hidrogénio: 9
- Contagem de Átomos Pesados: 33
- Contagem de Ligações Rotativas: 2
- Complexidade: 718
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 157Ų
- XLogP3: 2.2
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.6±0.1 g/cm3
- Ponto de ebulição: 745.5±60.0 °C at 760 mmHg
- Ponto de Flash: 261.5±26.4 °C
- Pressão de vapor: 0.0±2.6 mmHg at 25°C
(2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-8-one Informações de segurança
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at 4 ℃, better at -4 ℃
(2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-8-one Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5483-5 mg |
Cinchonain Ia |
85081-24-9 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
PhytoLab | 85881-50mg |
Cinchonain Ia |
85081-24-9 | ≥ 95.0 % | 50mg |
€1494.0000000000002 | 2023-10-25 | |
TargetMol Chemicals | TN5483-1 ml * 10 mm |
Cinchonain Ia |
85081-24-9 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 | ||
TargetMol Chemicals | TN5483-5mg |
Cinchonain Ia |
85081-24-9 | 5mg |
¥ 4040 | 2024-07-20 | ||
PhytoLab | 85881-1000mg |
Cinchonain Ia |
85081-24-9 | ≥ 95.0 % | 1000mg |
€24900 | 2023-10-25 | |
PhytoLab | 85881-500mg |
Cinchonain Ia |
85081-24-9 | ≥ 95.0 % | 500mg |
€13280 | 2023-10-25 | |
TargetMol Chemicals | TN5483-1 mL * 10 mM (in DMSO) |
Cinchonain Ia |
85081-24-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
PhytoLab | 85881-250mg |
Cinchonain Ia |
85081-24-9 | ≥ 95.0 % | 250mg |
€7055 | 2023-10-25 |
(2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-8-one Literatura Relacionada
-
Maíra Fasciotti,Rosana M. Alberici,Elaine C. Cabral,Valnei S. Cunha,Paulo R. M. Silva,Romeu J. Daroda,Marcos N. Eberlin Anal. Methods 2015 7 8576
-
Hsin-Yi Hung,Keduo Qian,Susan L. Morris-Natschke,Chau-Shin Hsu,Kuo-Hsiung Lee Nat. Prod. Rep. 2012 29 580
-
Alan Crozier,Indu B. Jaganath,Michael N. Clifford Nat. Prod. Rep. 2009 26 1001
85081-24-9 ((2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-8-one) Produtos relacionados
- 899978-30-4(N-(1,2-oxazol-3-yl)-N'-(2-phenylethyl)ethanediamide)
- 2680793-73-9(methyl 1-{(benzyloxy)carbonylamino}-3-(hydroxymethyl)cyclobutane-1-carboxylate)
- 1189746-38-0(Pyridine, 2-bromo-6-(1-fluoro-1-methylethyl)-)
- 75097-56-2(1-(5-Bromo-2-methoxyphenyl)cyclopentanecarbonitrile)
- 81-63-0(1,4-Diamino-2,3-dihydroanthraquinone)
- 1806812-82-7(3-Amino-2-(difluoromethyl)-4-fluoropyridine-5-acetic acid)
- 1485667-67-1(1-Methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid)
- 659731-18-7((3-(pyrrolidin-1-yl)phenyl)boronic acid)
- 1167055-47-1(7-Methyl-6-azaindole-3-carbaldehyde)
- 2171181-40-9((3S)-3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)butanoic acid)
Fornecedores recomendados
Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
CN Fornecedor
A granel

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Taian Jiayue Biochemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
